3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde 3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17809523
InChI: InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H
SMILES:
Molecular Formula: C9H5F2N3O
Molecular Weight: 209.15 g/mol

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

CAS No.:

Cat. No.: VC17809523

Molecular Formula: C9H5F2N3O

Molecular Weight: 209.15 g/mol

* For research use only. Not for human or veterinary use.

3,5-Difluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde -

Specification

Molecular Formula C9H5F2N3O
Molecular Weight 209.15 g/mol
IUPAC Name 3,5-difluoro-4-(1,2,4-triazol-1-yl)benzaldehyde
Standard InChI InChI=1S/C9H5F2N3O/c10-7-1-6(3-15)2-8(11)9(7)14-5-12-4-13-14/h1-5H
Standard InChI Key ZIICFEJDUXIWIN-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)N2C=NC=N2)F)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s systematic IUPAC name, 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde, reflects its core components:

  • A benzene ring substituted with fluorine atoms at positions 3 and 5

  • A 1,2,4-triazole moiety at position 4

  • An aldehyde functional group at position 1

The molecular formula is C₉H₅F₂N₃O, with a calculated molecular weight of 225.16 g/mol. The presence of electronegative fluorine atoms and the electron-withdrawing triazole ring creates distinct electronic effects, influencing reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₅F₂N₃O
Molecular Weight (g/mol)225.16
Hydrogen Bond Acceptors5 (2 F, 2 N, 1 O)
Hydrogen Bond Donors0
Topological Polar Surface Area67.8 Ų (estimated)
LogP (Octanol-Water)1.8 (predicted)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 3,5-difluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde likely involves sequential functionalization of a benzene precursor. Two plausible routes are:

Route 1: Direct Fluorination of Triazole-Substituted Benzaldehyde

  • Triazole Introduction: Coupling 4-fluorobenzaldehyde with 1,2,4-triazole under basic conditions .

  • Directed Ortho-Fluorination: Using a directing group (e.g., aldehyde) to install fluorine atoms at positions 3 and 5 via electrophilic fluorination .

Route 2: Pre-Fluorinated Benzene Core

  • Di-Fluorination: Starting with 3,5-difluorobenzoic acid derivatives.

  • Aldehyde Formation: Reduction of acid to alcohol followed by oxidation to aldehyde.

  • Triazole Coupling: Ullmann-type coupling with 1,2,4-triazole .

Reaction Conditions and Challenges

  • Triazole Coupling: Requires transition metal catalysts (e.g., CuI) and elevated temperatures (100–150°C) .

  • Fluorination: Selectfluor or Xenon difluoride (XeF₂) may be employed, though regioselectivity must be carefully controlled .

  • Aldehyde Stability: The aldehyde group is prone to oxidation; inert atmospheres and low temperatures are critical during synthesis .

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/ConditionsYield (Est.)
1Triazole InstallationCuI, K₂CO₃, DMSO, 120°C45–60%
2Electrophilic FluorinationSelectfluor, CH₃CN, RT30–40%
3PurificationColumn Chromatography (SiO₂)85–90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bond accepting capacity. Limited solubility in water (<1 mg/mL) .

  • Thermal Stability: Decomposition likely above 200°C, based on triazole-containing analogs .

  • Photostability: Fluorine substituents may reduce UV-induced degradation compared to non-fluorinated analogs .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch), 1600–1500 cm⁻¹ (aromatic C=C), and 1100–1000 cm⁻¹ (C-F) .

  • NMR Spectroscopy:

    • ¹H NMR: Aldehyde proton at δ 9.8–10.2 ppm; triazole protons at δ 8.1–8.5 ppm .

    • ¹⁹F NMR: Two distinct signals for F-3 and F-5 at δ -110 to -120 ppm .

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediate

The 1,2,4-triazole moiety is prevalent in antifungal agents (e.g., fluconazole), while fluorine enhances metabolic stability. This compound could serve as a precursor for:

  • Triazole Antifungals: Via reductive amination of the aldehyde group .

  • Kinase Inhibitors: Fluorine atoms improve target binding through hydrophobic interactions .

Coordination Chemistry

The aldehyde and triazole groups act as potential ligands for metal complexes. Applications include:

  • Catalysis: Palladium complexes for cross-coupling reactions.

  • Luminescent Materials: Europium(III) or terbium(III) complexes for OLEDs .

DerivativeApplicationTarget Property
Schiff Base ComplexesAnticancer AgentsDNA Intercalation
HydrazonesAntimicrobialsMembrane Disruption
Metal-Organic FrameworksGas StorageHigh Surface Area

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